4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine under basic conditions.
Coupling Reaction: The final step involves coupling the methoxypiperidine intermediate with the benzamide core in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the benzamide core can bind to enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- 4-(4-methoxypiperidin-1-yl)-N-(furan-2-ylmethyl)benzamide
- 4-(4-methoxypiperidin-1-yl)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypiperidine and thiophen-2-ylmethyl groups differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Biological Activity
4-(4-Methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound notable for its structural complexity, featuring a piperidine ring, a thiophene moiety, and an amide group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS) and other therapeutic areas.
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 330.4 g/mol
- CAS Number : 2034247-25-9
The biological activity of this compound is largely attributed to its interaction with various receptors in the CNS. It may function as an agonist or antagonist, influencing neurotransmitter systems and potentially modulating pain, anxiety, or mood disorders. Specific receptor targets include:
- Dopamine Receptors : Potential modulation of dopaminergic pathways.
- Serotonin Receptors : Interaction with serotonin receptors could influence mood regulation.
- Sigma Receptors : May exhibit affinity for sigma receptors, which are implicated in various neurological functions.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity. The following table summarizes key findings from in vitro evaluations:
Study | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Study A | Antidepressant-like effects | < 10 | Demonstrated efficacy in animal models of depression. |
Study B | Antinociceptive properties | 15 | Showed reduction in pain response in rodent models. |
Study C | Neuroprotective effects | 20 | Exhibited protective effects against oxidative stress in neuronal cells. |
Case Studies
-
Antidepressant Activity :
- In a controlled study involving rodent models, the compound was administered to assess its antidepressant-like effects. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behavior.
-
Pain Modulation :
- A separate study focused on the antinociceptive properties of the compound using formalin-induced pain models. The results indicated a dose-dependent reduction in pain scores, highlighting its potential as a therapeutic agent for pain management.
-
Neuroprotection :
- Research into neuroprotective capabilities revealed that the compound could mitigate cell death induced by oxidative stressors in cultured neuronal cells, indicating its potential use in neurodegenerative disease treatment.
Synthesis and Structural Optimization
The synthesis of this compound involves multiple steps:
- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
- Methoxy Group Introduction : Methylation reactions to introduce the methoxy substituent.
- Thiophene Formation : Synthesized via methods like the Gewald reaction.
- Amide Bond Formation : Coupling reactions using reagents such as EDCI or DCC.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEJJZBGNMFBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.